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Procathepsin B (26-50) (rat) - 317331-27-4

Procathepsin B (26-50) (rat)

Catalog Number: EVT-3165837
CAS Number: 317331-27-4
Molecular Formula: C123H198N34O33S
Molecular Weight: 2713.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Cathepsin B

Compound Description: Cathepsin B is a lysosomal cysteine protease that plays a role in protein degradation and turnover. It is synthesized as an inactive precursor, procathepsin B, which is then activated to its mature form within lysosomes. [] Cathepsin B has been implicated in various physiological processes, including bone remodeling and extracellular matrix degradation. [] Dysregulation of cathepsin B activity has been linked to pathological conditions such as cancer and arthritis.

Relevance: Cathepsin B is the activated form of Procathepsin B (26-50) (rat). Cathepsin B is formed by removing a propeptide from the N-terminus of the Procathepsin B. This activation process is crucial for the enzyme to attain its catalytic activity and carry out its biological functions. []

Procathepsin L

Compound Description: Procathepsin L is another lysosomal cysteine protease synthesized as an inactive precursor. It undergoes proteolytic cleavage within lysosomes to generate the active mature cathepsin L enzyme. [] Cathepsin L is involved in protein degradation and has been implicated in various biological processes, including antigen processing and presentation. [] Like cathepsin B, aberrant cathepsin L activity is associated with diseases such as cancer and Alzheimer's disease.

Relevance: Procathepsin L is structurally similar to Procathepsin B (26-50) (rat). Both proteins belong to the papain-like family of cysteine proteases and share a conserved catalytic domain structure. [] Additionally, both are synthesized as inactive proenzymes that require proteolytic activation within lysosomes to become active enzymes. Monoclonal antibodies have been generated that can specifically recognize both procathepsin L and cathepsin L from various species, including humans, rats, and mice. [] This cross-reactivity suggests structural similarities between the pro- and mature forms of these enzymes across different species.

Cathepsin S

Compound Description: Cathepsin S is a lysosomal cysteine protease that is closely related to cathepsin L and cathepsin B. [] It is involved in various physiological and pathological processes, including antigen presentation, bone resorption, and tumor invasion. Cathepsin S is known to degrade a variety of substrates, including collagen, elastin, and other extracellular matrix proteins.

Relevance: Cathepsin S is considered structurally related to Procathepsin B (26-50) (rat) because it belongs to the same family of lysosomal cysteine proteases. These proteases, including cathepsins B, L, and S, share structural similarities in their catalytic domains. Monoclonal antibodies against cathepsin L and procathepsin L have been shown not to cross-react with cathepsins B and S, indicating that while structurally related, there are sufficient differences in their structures to allow for specific antibody recognition. [] This observation suggests that Procathepsin B (26-50) (rat) may also possess distinct structural features that distinguish it from other cathepsins.

Cathepsin D

Compound Description: Cathepsin D is an aspartic protease found in lysosomes. Unlike the cysteine proteases cathepsin B, L, and S, cathepsin D uses aspartic acid residues in its active site for catalysis. Cathepsin D is involved in the degradation of proteins and has been implicated in various cellular processes, including apoptosis, autophagy, and antigen processing. []

Relevance: Cathepsin D plays a role in the processing and activation of Procathepsin B (26-50) (rat). It removes 48 amino acids from the N-terminus of procathepsin B, which includes one of its N-linked oligosaccharide chains. [] This specific cleavage event by cathepsin D is essential for the subsequent activation of procathepsin B into its mature, active form.

Source and Classification

Procathepsin B is sourced from rat tissues, particularly from organs such as the liver and kidneys where cathepsins are predominantly expressed. It belongs to the family of cysteine proteases, which are characterized by their use of a cysteine residue in their active site for catalysis. The specific sequence of Procathepsin B (26-50) indicates that it encompasses residues 26 to 50 of the proenzyme, which are crucial for its inhibitory function against cathepsin B itself and potentially other proteases.

Synthesis Analysis

The synthesis of Procathepsin B (26-50) can be achieved through solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Key parameters in this process include:

  1. Amino Acid Coupling: Each amino acid is activated and coupled to the growing chain under controlled conditions, typically using coupling reagents such as HBTU or DIC.
  2. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid or other cleavage agents, followed by purification through high-performance liquid chromatography (HPLC) to achieve a purity level greater than 95% .
  3. Characterization: The final product is characterized using techniques such as mass spectrometry and N-terminal sequencing to confirm its identity and integrity.
Molecular Structure Analysis

The molecular structure of Procathepsin B (26-50) consists of a linear sequence of amino acids, with specific residues contributing to its stability and function. The peptide's structure can be analyzed using:

  • Circular Dichroism Spectroscopy: This technique helps determine the secondary structure elements (e.g., alpha-helices or beta-sheets) present in the peptide.
  • Nuclear Magnetic Resonance Spectroscopy: Provides detailed information about the three-dimensional conformation in solution.
  • Molecular Modeling: Computational methods can predict how this peptide interacts with cathepsin B, aiding in understanding its inhibitory mechanism.

Relevant Data

  • Molecular Weight: Approximately 2,800 Da.
  • Sequence: The specific sequence of residues from 26 to 50 must be analyzed for its interaction capabilities with cathepsin B.
Chemical Reactions Analysis

Procathepsin B (26-50) participates in several important biochemical reactions:

  1. Inhibition of Cathepsin B: This peptide acts as an inhibitor with a Ki value of approximately 2 µM against rat cathepsin B and 2.8 µM against human cathepsin B . The inhibition mechanism involves binding to the active site of cathepsin B, preventing substrate access.
  2. Autocatalytic Processing: Procathepsin B undergoes autocatalytic processing under acidic conditions, leading to its activation into mature cathepsin B . This process involves cleavage at specific sites within its structure.
Mechanism of Action

The mechanism by which Procathepsin B (26-50) inhibits cathepsin B involves several steps:

  1. Binding Affinity: The peptide binds to the active site of cathepsin B, effectively blocking substrate access.
  2. Conformational Changes: Upon binding, conformational changes may occur within both the inhibitor and the enzyme, stabilizing the complex and preventing enzymatic activity.
  3. Competitive Inhibition: Given its structural similarity to natural substrates of cathepsin B, it acts as a competitive inhibitor.
Physical and Chemical Properties Analysis

Procathepsin B (26-50) exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions at physiological pH but may require specific buffers for optimal stability.
  • Stability: Demonstrates resistance to proteolytic degradation by cathepsin B even after prolonged incubation periods .
  • Purity: Typically synthesized with high purity (>95%) as confirmed by HPLC analysis.

Relevant Data

  • pH Stability Range: Functional stability is often maintained between pH 5 to 7.
  • Storage Conditions: Recommended storage at -20°C to preserve activity.
Applications

Procathepsin B (26-50) has several scientific applications:

  1. Research on Protease Inhibition: Used extensively in studies investigating protease inhibitors and their mechanisms.
  2. Drug Development: Potential applications in developing therapeutic agents targeting diseases involving excessive proteolytic activity, such as cancer or inflammatory disorders.
  3. Biochemical Assays: Employed in assays designed to measure cathepsin activity or inhibition in various biological samples.
Molecular Mechanisms of Procathepsin B Activation

Procathepsin B activation involves tightly regulated molecular events transitioning the zymogen to its catalytically active form. This process occurs through autocatalytic pathways or via exogenous proteases, with the propeptide region (residues 26–50 in rat) playing a central regulatory role.

Autocatalytic Processing Pathways

Intermolecular vs. Intramolecular Activation Dynamics

Autocatalytic activation of procathepsin B is predominantly an intermolecular (bimolecular) process where one procathepsin B molecule cleaves another. Evidence confirms the zymogen possesses intrinsic catalytic activity—demonstrated by its ability to hydrolyze synthetic substrates like Z-Arg-Arg-AMC (albeit ~100-fold slower than mature enzyme) and binding to activity-based probes (DCG-04) [1] [5]. Mutation studies disrupting the linker region between the propeptide and mature enzyme (e.g., substitutions at Met56-Phe57) show minimal impact on processing kinetics, indicating intermolecular cleavage dominates over potential intramolecular mechanisms [1]. This intermolecular step initiates a cascade of proteolytic events.

Role of Propeptide Dissociation in Zymogen Activation

The propeptide acts as an intrinsic inhibitor by occluding the active site cleft in a "hook-like" conformation. Activation requires its dissociation—a pH-dependent unimolecular conformational change preceding proteolytic removal. Propeptide dissociation destabilizes its interaction with the mature domain, exposing the cleavage site for intermolecular hydrolysis. Crucially, residues within the propeptide fragment (26-50), including His28, Lys39, and Arg40, facilitate electrostatic interactions with glycosaminoglycans (GAGs), accelerating dissociation [1] [7]. This step is rate-limiting and a key regulatory checkpoint.

pH-Dependent Conformational Changes in Proenzyme Activation

Procathepsin B activation exhibits a sharp pH optimum (~4.5). Acidification weakens ionic bonds stabilizing the propeptide-mature enzyme interface, inducing a "looser" conformation that enables propeptide dissociation [1] [4] [5]. Below pH 4.5, excessive unfolding can inactivate the enzyme. The propeptide (26-50) fragment contains residues sensitive to protonation states (e.g., histidines, aspartates), directly linking pH sensing to conformational flexibility. GAGs (heparin, chondroitin sulfate) or negatively charged surfaces mimic low-pH effects by binding cationic residues (His28, Lys39, Arg40), promoting dissociation even at neutral pH—relevant in pathological extracellular environments [1] [7].

Table 1: Key Functional Residues in Rat Procathepsin B (26-50) Peptide

Residue PositionAmino AcidFunctional Role in Activation
His28HistidinepH sensing; GAG binding
Lys39LysineElectrostatic GAG interaction
Arg40ArginineElectrostatic GAG interaction
Cys42CysteinePotential redox sensitivity
Pro49ProlineStructural rigidity in linker

Proteolytic Processing by External Enzymes

Cathepsin D and L as Exogenous Activators

Lysosomal aspartic protease Cathepsin D and cysteine protease Cathepsin L act as potent trans-activators of procathepsin B. In vitro studies using a catalytically inactive procathepsin B mutant (Cys29Ser) confirm CatD and CatL efficiently cleave the propeptide, generating an intermediate single-chain active enzyme [8]. This cleavage occurs at sites distinct from autocatalytic processing, typically yielding forms elongated by a few N-terminal residues compared to the mature enzyme found in vivo. CatD’s role is particularly significant in early endosomal compartments where lower pH favors its activity, potentially kick-starting procathepsin B activation before full lysosomal acidification [8] [9].

Dipeptidylpeptidase I-Mediated Maturation

Following initial endoproteolytic cleavage (autocatalytic or exogenous), the final maturation step involves exopeptidase trimming. Dipeptidylpeptidase I (DPPI; Cathepsin C), a lysosomal exopeptidase, removes N-terminal dipeptides. Studies show that incubation of procathepsin B first with mature cathepsin B (generating an elongated intermediate), followed by DPPI, produces the mature single-chain cathepsin B with the physiologically correct N-terminus [8] [10]. DPPI operates optimally at acidic pH (5.0–6.0) and is essential for generating the precise mature enzyme structure.

Table 2: Cleavage Mechanisms in Procathepsin B Maturation

Activation MechanismKey Enzymes InvolvedCleavage Site/ProductpH Optimum
Autocatalytic (Intermolecular)Procathepsin B (active zymogen)Initial cleavage at Met56-Phe57?; intermediates~4.5
Exogenous EndoproteolysisCathepsin D, Cathepsin LCleavage near pro/mature junction; elongated single-chain~4.0-5.0 (CatD), ~5.5-6.0 (CatL)
Exopeptidase TrimmingDipeptidylpeptidase I (DPPI)Sequential N-terminal dipeptide removal~5.0-6.0

Properties

CAS Number

317331-27-4

Product Name

Procathepsin B (26-50) (rat)

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C123H198N34O33S

Molecular Weight

2713.2 g/mol

InChI

InChI=1S/C123H198N34O33S/c1-15-67(12)100(156-116(184)87(55-97(168)169)150-119(187)98(65(8)9)154-115(183)86(54-92(129)163)148-113(181)83(51-71-34-38-73(160)39-35-71)144-112(180)82(50-70-27-17-16-18-28-70)145-114(182)85(53-91(128)162)147-106(174)76(32-25-45-133-123(131)132)138-94(165)57-135-103(171)68(13)127)121(189)151-88(60-158)117(185)146-84(52-72-36-40-74(161)41-37-72)111(179)143-80(48-63(4)5)109(177)141-77(30-20-23-43-125)107(175)140-78(31-21-24-44-126)108(176)142-81(49-64(6)7)110(178)152-89(61-191)105(173)137-58-95(166)153-101(69(14)159)122(190)155-99(66(10)11)120(188)149-79(47-62(2)3)104(172)136-56-93(164)134-59-96(167)157-46-26-33-90(157)118(186)139-75(102(130)170)29-19-22-42-124/h16-18,27-28,34-41,62-69,75-90,98-101,158-161,191H,15,19-26,29-33,42-61,124-127H2,1-14H3,(H2,128,162)(H2,129,163)(H2,130,170)(H,134,164)(H,135,171)(H,136,172)(H,137,173)(H,138,165)(H,139,186)(H,140,175)(H,141,177)(H,142,176)(H,143,179)(H,144,180)(H,145,182)(H,146,185)(H,147,174)(H,148,181)(H,149,188)(H,150,187)(H,151,189)(H,152,178)(H,153,166)(H,154,183)(H,155,190)(H,156,184)(H,168,169)(H4,131,132,133)/t67-,68-,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,98-,99-,100-,101-/m0/s1

InChI Key

ZFCIHFPJJWSJMS-HGVIYXBOSA-N

SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C)N

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